N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide
Description
N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide is a compound of interest in multiple scientific fields due to its unique structure and properties. This compound incorporates a spirocyclic framework and thiophene ring, making it notable for its potential interactions and functionalities.
Properties
IUPAC Name |
N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c21-17(14-5-3-12-23-14)20-10-4-9-19-15-13-6-11-22-16(13)18(15)7-1-2-8-18/h3,5,12-13,15-16,19H,1-2,4,6-11H2,(H,20,21)/t13-,15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUXOVCMBKXRKQ-VFDRBLODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3C2OCC3)NCCCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)[C@@H]3[C@H](C2NCCCNC(=O)C4=CC=CS4)CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide typically involves a multi-step process. This begins with the formation of the spirocyclic intermediate, achieved through a Diels-Alder reaction between a suitable diene and cyclopentadiene. Subsequent steps include amination to introduce the amino group, followed by the coupling of the thiophene-2-carboxylic acid moiety under peptide coupling conditions using reagents like EDCI or DCC. The reaction may require protection and deprotection steps for functional groups, ensuring precise product formation.
Industrial Production Methods
In an industrial setting, the production would likely be scaled up using flow chemistry techniques to ensure consistency and efficiency. The use of automated reactors and continuous processing systems can help maintain reaction conditions and minimize human error. Optimization of conditions such as temperature, pressure, and reaction time would be crucial for high-yield production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, using reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the amide group, potentially using lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution can occur at the thiophene ring, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation might require m-CPBA under anhydrous conditions, while reduction typically involves LiAlH4 in a dry ether solution. Substitution reactions can be performed using halogens in the presence of Lewis acids as catalysts, like aluminum chloride (AlCl3).
Major Products
Depending on the type of reaction, products can vary. Oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can yield primary amines from the amide group. Substitution reactions generally result in halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide is used as a building block for more complex molecules. It serves as a versatile intermediate in organic synthesis due to its unique functional groups.
Biology
The compound's biological activity can be explored in the context of enzyme inhibition or as a ligand in receptor studies. Its structure allows for interactions with various biomolecules, making it valuable in biochemistry research.
Medicine
In medicine, this compound could potentially be explored for its pharmacological properties. Its unique structure might interact with specific targets in the body, making it a candidate for drug development studies.
Industry
From an industrial perspective, the compound might be used in materials science for developing new materials with unique properties, leveraging its spirocyclic and thiophene moieties.
Mechanism of Action
The mechanism of action of N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide involves its interactions with molecular targets. The spirocyclic structure enables it to fit into specific binding sites on enzymes or receptors, altering their activity. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with spirocyclic or thiophene structures, N-[3-[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]propyl]thiophene-2-carboxamide stands out due to its combined structural motifs, providing unique reactivity and biological interactions.
Similar Compounds
Similar compounds might include:
N-[2-[[(2R,3S)-3-hydroxy-2-phenylcyclopentyl]amino]ethyl]thiophene-2-carboxamide
Spiro[cyclohexane-1,1'-indene]-3-carboxamide derivatives
Thiophene-based amides with varying alkyl or aryl substituents
Each of these compounds offers different reactivity and interactions due to variations in their structural frameworks, yet shares some underlying functional similarities with the compound in focus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
